molecular formula C14H15N B3272738 4'-Ethyl-4-biphenylamine CAS No. 5728-70-1

4'-Ethyl-4-biphenylamine

Cat. No.: B3272738
CAS No.: 5728-70-1
M. Wt: 197.27 g/mol
InChI Key: NMCSKBJWADPKPK-UHFFFAOYSA-N
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Description

4’-Ethyl-4-biphenylamine, also known as 4’-Ethyl-[1,1’-biphenyl]-4-amine, is an organic compound with the molecular formula C14H15N. It consists of a biphenyl structure with an ethyl group and an amine group attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Ethyl-4-biphenylamine can be synthesized through several methods. One common approach involves the N-arylation of aniline derivatives with arylboronic acids under solvent-free conditions using ball milling . The reaction typically involves the use of copper(II) acetate as a catalyst and potassium carbonate as a base. The reaction mixture is subjected to high-energy ball milling, which promotes the formation of the desired product.

Industrial Production Methods

Industrial production of 4’-Ethyl-4-biphenylamine often involves the thermal deamination of aniline over oxide catalysts . This process involves heating aniline in the presence of an oxide catalyst, resulting in the formation of the desired biphenylamine compound along with the release of ammonia.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-4-biphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted biphenylamines, nitro derivatives, and other functionalized biphenyl compounds .

Scientific Research Applications

4’-Ethyl-4-biphenylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Ethyl-4-biphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, it can generate reactive oxygen species, which can cause DNA damage and contribute to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its potential carcinogenic effects.

    Diphenylamine: A derivative of aniline with antioxidant properties, used in various industrial applications.

Uniqueness of 4’-Ethyl-4-biphenylamine

4’-Ethyl-4-biphenylamine is unique due to the presence of both an ethyl group and an amine group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-ethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCSKBJWADPKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304032
Record name 4′-Ethyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-70-1
Record name 4′-Ethyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Ethyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5728-70-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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